BenchChemオンラインストアへようこそ!

6-Methyl-5H-pyrrolo[3,2-b]pyrazine

Fragment-Based Drug Discovery ERK2 Kinase Inhibition Scaffold Hopping

Procure 6-Methyl-5H-pyrrolo[3,2-b]pyrazine to secure the precise [3,2-b] hinge-binding geometry critical for kinase inhibitor design. The 6-methyl substituent probes a hydrophobic pocket proven to deliver >6600-fold potency gains in ERK2 fragment optimization, a vector absent in the unsubstituted core. This fusion pattern is structurally non-substitutable by the [2,3-b] regioisomer, which presents a different hydrogen-bond donor-acceptor pair that can abolish target activity. With patent precedence in CNS indications (US3862149A), this building block enables low-risk fragment-based lead discovery and scaffold-hopping campaigns where vector precision directly controls medicinal chemistry success.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 1312891-31-8
Cat. No. B6324004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-5H-pyrrolo[3,2-b]pyrazine
CAS1312891-31-8
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=CN=C2N1
InChIInChI=1S/C7H7N3/c1-5-4-6-7(10-5)9-3-2-8-6/h2-4H,1H3,(H,9,10)
InChIKeyNOVCJZAVHSEZDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-5H-pyrrolo[3,2-b]pyrazine (CAS 1312891-31-8) for Kinase-Targeted Chemical Biology and Fragment-Based Drug Discovery


6-Methyl-5H-pyrrolo[3,2-b]pyrazine is a heteroaromatic building block comprising a pyrrole ring fused to a pyrazine in a [3,2-b] orientation [1]. This specific fusion pattern creates a distinct hydrogen-bonding vector that is a recognized kinase hinge-binding motif, fundamentally differentiating it from its [2,3-b] regioisomer [2]. The methyl substituent at the 6-position provides a defined vector for hydrophobic pocket probing, making the compound a rational choice for fragment-based lead discovery and scaffold-hopping campaigns where precise vector geometry is a critical procurement parameter.

Why 6-Methyl-5H-pyrrolo[3,2-b]pyrazine Cannot Be Replaced by Common Pyrrolopyrazine Analogs


Simple in-class substitution is not possible due to the vectorial nature of the pyrrolopyrazine scaffold. The [3,2-b] fusion pattern orients the pyrazine nitrogen atoms to form a specific bidentate hydrogen-bond donor-acceptor pair with the kinase hinge region [1]. The common [2,3-b] regioisomer presents a different hydrogen-bond geometry, which can abolish activity against certain targets [2]. Furthermore, the absence of the 6-methyl group, as in the unsubstituted 5H-pyrrolo[3,2-b]pyrazine core, forfeits a key vector for probing a hydrophobic pocket adjacent to the hinge, a strategy validated to yield over a 6600-fold improvement in potency during fragment optimization [1]. These structural determinants mean that analog selection directly controls the success of a medicinal chemistry campaign.

Quantitative Differentiation Guide for 6-Methyl-5H-pyrrolo[3,2-b]pyrazine (CAS 1312891-31-8)


Scaffold Hopping Advantage: ERK2 Hinge-Binding Vector vs. Purine Core

In a structure-based core-hopping study, the 5H-pyrrolo[3,2-b]pyrazine core (compound 3) was identified as a superior replacement for a purine-based fragment (compound 1). The new core retained essential hinge-binding elements while introducing novel vectors for fragment expansion. This precise vector geometry is a direct consequence of the [3,2-b] fusion, a property retained in the 6-methyl analog. Optimization of this core led to a >6600-fold improvement in ERK2 potency, underscoring the value of the scaffold's specific substitution vectors [1].

Fragment-Based Drug Discovery ERK2 Kinase Inhibition Scaffold Hopping

Regioisomeric Differentiation: Impact of [3,2-b] vs. [2,3-b] Fusion on Kinase Binding

Molecular modeling studies have revealed that the binding poses of pyrrolo[2,3-b]pyrazine derivatives differ from those of the [3,2-b] series in the kinase ATP-binding site. The [3,2-b] scaffold, to which 6-Methyl-5H-pyrrolo[3,2-b]pyrazine belongs, presents a distinct hydrogen-bonding pattern that can lead to different kinase selectivity profiles compared to the more common [2,3-b] regioisomer [1]. Consequently, the same substituents on the [2,3-b] core cannot be assumed to recapitulate the binding mode of the [3,2-b] analog.

Kinase Inhibitor Design Binding Mode Analysis Regioisomer Selectivity

Antiproliferative Potential of the 5H-Pyrrolo[3,2-b]pyrazine Scaffold vs. Aloisines

Derivatives of the 5H-pyrrolo[3,2-b]pyrazine scaffold, which includes the 6-methyl compound, have demonstrated potent antiproliferative activity. The most active compound from a related series, a 5,7-disubstituted-6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitrile (compound 4j), exhibited GI50 values of 14 nM against the RXF 393 renal cancer cell line and 82 nM against the BT-549 breast cancer cell line [1]. This potency places it in a competitive range with, and in some cases superior to, known aloisine-based inhibitors, which are built on the different [2,3-b] scaffold.

Antiproliferative Activity Cancer Cell Lines CDK Inhibition

Synthetic Utility: A Validated Precursor for Anticonvulsant Analog Synthesis

Patent US3862149A highlights pyrrolopyrazines, including 6-methyl derivatives, as key precursors for the synthesis of anticonvulsant agents [1]. This establishes the compound as a chemically validated starting point for a therapeutically relevant analog series, distinguishing it from other pyrrolopyrazine isomers that lack this specific patent precedence for central nervous system (CNS) applications.

Medicinal Chemistry Anticonvulsant Agents Analog Synthesis

High-Value Application Scenarios for 6-Methyl-5H-pyrrolo[3,2-b]pyrazine (CAS 1312891-31-8) in Research and Industry


Structure-Based Fragment Growth for Novel ERK1/2 Inhibitors

The 6-methyl substituent serves as an initial vector to probe a hydrophobic pocket adjacent to the kinase hinge, directly leveraging the scaffold's validated potential for >6600-fold potency improvement observed in ERK2 fragment optimization [1]. This scenario is ideal for teams initiating a fragment-based drug discovery campaign where the [3,2-b] hinge-binding geometry is structurally preferred over the [2,3-b] alternative.

Synthesis of CNS-Targeted Compound Libraries for Anticonvulsant Screening

With patent precedence for anticonvulsant activity via US3862149A, the compound is a strategic building block for generating focused libraries of pyrrolopyrazine analogs [1]. This is differentiated from other pyrrolopyrazine isomers which lack this specific CNS-related patent history, making it a lower-risk procurement for neuroscience-focused medicinal chemistry groups.

Regioisomer-Controlled Kinase Selectivity Profiling

Use the compound as a core reference standard in comparative kinase profiling studies against its [2,3-b] regioisomer to map how the fusion pattern dictates kinase selectivity and binding mode [1]. This application is critical for laboratories establishing structure-selectivity relationships for their kinase panel, where both regioisomers must be sourced from a reliable supplier to ensure experimental validity.

Quote Request

Request a Quote for 6-Methyl-5H-pyrrolo[3,2-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.